molecular formula C21H23N3O3S B11447014 5-(4-ethoxyphenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(4-ethoxyphenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11447014
M. Wt: 397.5 g/mol
InChI Key: CBXJXILURHSSSV-UHFFFAOYSA-N
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Description

5-(4-ETHOXYPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines ethoxyphenyl and ethylsulfanyl groups with a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ETHOXYPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with ethylsulfanyl-substituted pyrimidine derivatives under acidic conditions, followed by cyclization and oxidation steps to form the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Industrial methods focus on achieving high throughput while maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

5-(4-ETHOXYPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinoline core or the ethylsulfanyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinoline derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-ETHOXYPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 5-(4-ETHOXYPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-c]pyrrole-4,6-dione: Shares a similar core structure but differs in the substituents and overall molecular framework.

    Quinoline derivatives: Compounds with a quinoline core that exhibit diverse chemical and biological properties.

    Pyrimidine derivatives: Compounds with a pyrimidine core that are widely studied for their medicinal and industrial applications.

Uniqueness

5-(4-ETHOXYPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its combination of ethoxyphenyl and ethylsulfanyl groups with a pyrimidoquinoline core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-2-ethylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C21H23N3O3S/c1-3-27-13-10-8-12(9-11-13)16-17-14(6-5-7-15(17)25)22-19-18(16)20(26)24-21(23-19)28-4-2/h8-11,16H,3-7H2,1-2H3,(H2,22,23,24,26)

InChI Key

CBXJXILURHSSSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC

Origin of Product

United States

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